![molecular formula C10H9ClO2 B2881041 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid CAS No. 1550786-31-6](/img/structure/B2881041.png)
6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is a chemical compound with the CAS Number: 1550786-31-6 . It has a molecular weight of 196.63 and is usually stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is1S/C10H9ClO2/c11-7-4-6-2-1-3-8 (6)9 (5-7)10 (12)13/h4-5H,1-3H2, (H,12,13)
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Anti-inflammatory Applications
6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. These compounds have shown to be longer-acting and exhibit residual activity exceeding that of standard drugs like indomethacin . They are being studied for their efficacy and lower gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Biological Potential in Drug Development
Indole derivatives, which share a similar structural motif with 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid, are known for their wide range of biological activities. They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, and antioxidant properties . This makes the compound a valuable scaffold for developing new pharmaceuticals with diverse therapeutic applications.
Chemical Synthesis
In the field of chemical synthesis, 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid is used as a reactant for the preparation of biologically and pharmacologically active molecules. Its derivatives serve as key intermediates in the synthesis of complex organic compounds .
Material Science
The compound’s derivatives are explored in material science for their potential use in creating new materials with desirable properties. The research focuses on understanding the compound’s interactions and reactivity to develop advanced materials for various applications .
Biochemistry Research
In biochemistry, the acid’s derivatives are used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. The compound’s role in these processes can provide insights into the development of new biochemical tools and assays .
Agricultural Chemistry
While direct references to the use of 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid in agriculture were not found, structurally related compounds are often used in the development of new agrochemicals. Research in this area could lead to the discovery of new pesticides or plant growth regulators .
Environmental Science
Compounds like 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid can be studied for their environmental impact, such as their biodegradability, toxicity, and long-term effects on ecosystems. Understanding these aspects is crucial for developing environmentally friendly chemicals .
Safety and Hazards
properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOCRYYAMJSEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
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